Octahydro-1H-indol-3-ol Hydrochloride: Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Applications in Advanced Pharmacophore Design
Octahydro-1H-indol-3-ol Hydrochloride: Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Applications in Advanced Pharmacophore Design
Executive Summary
In contemporary medicinal chemistry, the paradigm has shifted from "flatland" (sp²-hybridized, planar aromatic systems) to topologically complex, sp³-rich scaffolds. This transition is driven by the need for improved pharmacokinetic profiles, reduced off-target toxicity, and enhanced target specificity. Octahydro-1H-indol-3-ol hydrochloride (CAS: 2230799-88-7) represents a pivotal building block in this space.
As a conformationally restricted, fully saturated bicyclic amino alcohol, it offers a rigidified scaffold capable of projecting hydrogen-bond donors and acceptors into precise three-dimensional vectors. This in-depth technical guide provides a rigorous analysis of its physicochemical properties, details a self-validating synthetic methodology grounded in advanced ruthenium catalysis, and outlines its utility in next-generation drug discovery.
Structural & Physicochemical Profiling
Understanding the baseline physicochemical properties of octahydro-1H-indol-3-ol hydrochloride is critical for downstream formulation and synthetic planning. The hydrochloride salt form is specifically chosen over the free base to mitigate oxidative degradation of the secondary amine and to enhance aqueous solubility for biological assay screening.
Table 1: Physicochemical and Structural Parameters
| Property | Value | Scientific Rationale / Remarks |
| Chemical Name | Octahydro-1H-indol-3-ol hydrochloride | Fully saturated indole core (perhydroindole) with a C3 hydroxyl. |
| CAS Number | 2230799-88-7 | Unique identifier for the specific hydrochloride salt [1]. |
| Molecular Formula | C₈H₁₆ClNO | Accounts for the base (C₈H₁₅NO) + HCl. |
| Molecular Weight | 177.67 g/mol | Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD). |
| SMILES String | OC1CNC2C1CCCC2.Cl | Denotes the fused 5-6 bicyclic system with the OH on the pyrrolidine ring [2]. |
| Physical State | White to off-white powder | Typical for high-purity aliphatic amine hydrochlorides. |
| Solubility Profile | High in H₂O, MeOH, DMSO | Salt formation drastically improves solvation in polar protic solvents, essential for biological assays. |
Synthetic Pathways & Mechanistic Insights
The synthesis of fully saturated octahydroindoles—particularly those bearing a hydroxyl group—presents a significant thermodynamic and chemoselective challenge. Traditional reduction of indoles using Palladium on Carbon (Pd/C) often fails due to the high resonance energy of the aromatic system, or worse, results in the undesired hydrogenolysis (cleavage) of the C–O bond at the pseudo-benzylic C3 position.
To circumvent this, state-of-the-art methodologies employ Ruthenium N-heterocyclic carbene (Ru-NHC) catalysts [3]. Ruthenium is uniquely capable of fully reducing the arene system under high pressure without cleaving the delicate C3-hydroxyl/acetate group.
Figure 1: Catalytic synthesis of Octahydro-1H-indol-3-ol Hydrochloride via Ru-NHC hydrogenation.
Mechanistic Rationale:
-
Dual-Stage Temperature Ramp: The hydrogenation is initiated at 25 °C to reduce the electron-rich pyrrole ring, followed by a ramp to 100 °C to force the reduction of the more recalcitrant benzene ring.
-
Chemoselectivity: The Ru-NHC catalyst coordinates strongly to the arene but avoids insertion into the C–O bond, preserving the crucial C3 oxygen pharmacophore.
Experimental Protocol: Synthesis and Isolation
As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system . Do not proceed to subsequent steps without confirming the success of the prior transformation.
Step 1: Complete Catalytic Hydrogenation
-
Procedure: Charge a high-pressure autoclave with 1-benzyl-1H-indol-3-yl acetate (1.0 eq) and Ru((R,R)-SINpEt)₂ catalyst (2 mol%) in anhydrous hexane. Pressurize with H₂ to 100 bar. Stir at 25 °C for 48 h, then elevate the temperature to 100 °C for an additional 48 h.
-
Causality: Hexane is chosen as a non-coordinating solvent to prevent competitive binding at the Ru center. The benzyl group protects the amine from poisoning the catalyst.
-
Self-Validation: Analyze an aliquot via GC-MS. The reaction is strictly complete only when the parent mass shifts by exactly +8 Da (addition of 4 equivalents of H₂). Crude ¹H-NMR must show a complete absence of aromatic protons ( δ 7.0–8.0 ppm).
Step 2: Debenzylation and Hydrolysis
-
Procedure: Filter the mixture through a short pad of Celite to remove the Ru catalyst. Concentrate the filtrate and redissolve in methanol. Add 10 wt% Pd/C and stir under 1 atm of H₂ for 12 h to cleave the N-benzyl group. Filter the Pd/C, then add 2M NaOH (aq) to the methanolic solution. Stir for 4 h at room temperature.
-
Causality: Debenzylation is performed before hydrolysis to avoid the formation of highly polar, zwitterion-like intermediates that are difficult to extract from the aqueous phase.
-
Self-Validation: TLC analysis using a Ninhydrin stain. The appearance of a deep purple/yellow spot confirms the generation of the secondary amine.
Step 3: Hydrochloride Salt Precipitation
-
Procedure: Extract the free base into ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate. Redissolve the crude free base in minimal anhydrous diethyl ether at 0 °C. Dropwise add a 2.0 M solution of anhydrous HCl in diethyl ether. A white precipitate will form immediately. Filter under an argon atmosphere and dry in vacuo.
-
Causality: The anhydrous environment prevents the highly hygroscopic salt from absorbing atmospheric moisture, which would lead to deliquescence and inaccurate mass weighing during biological assay prep.
Applications in Medicinal Chemistry
Octahydroindoles are privileged scaffolds. The most famous utilization of the perhydroindole core is in Angiotensin-Converting Enzyme (ACE) inhibitors like Trandolapril and Perindopril [4].
By introducing a hydroxyl group at the C3 position, Octahydro-1H-indol-3-ol hydrochloride serves as a highly specialized bioisostere.
-
Escaping Flatland: The sp³ character ensures the molecule occupies a defined 3D volume, reducing non-specific intercalation into DNA or off-target kinase binding.
-
Hydrogen Bonding Networks: The rigid distance between the secondary amine (H-bond donor/acceptor) and the C3 hydroxyl (H-bond donor/acceptor) allows medicinal chemists to target specific bipartite binding pockets in GPCRs and protease active sites.
Analytical Validation & Quality Control
To guarantee scientific integrity, the synthesized batch must undergo rigorous Quality Control (QC) before being integrated into screening libraries.
Figure 2: Sequential Quality Control workflow for batch certification.
Analytical Standards:
-
High-Resolution Mass Spectrometry (HRMS): Must confirm the exact mass of the [M+H]⁺ ion (Calculated for C₈H₁₆NO⁺: 142.1226).
-
NOESY NMR: Because the hydrogenation creates multiple stereocenters (C2, C3, C3a, C7a), 2D NOESY NMR is mandatory to confirm the relative stereochemistry (typically cis-fused rings resulting from the syn-addition of hydrogen on the catalyst surface).
-
Elemental Analysis: Combustion analysis must yield C, H, and N percentages within ± 0.4% of theoretical values to confirm the absence of residual inorganic salts and verify the 1:1 HCl stoichiometry.
References
-
Chemikart. "2230799-88-7 | octahydro-1h-indol-3-ol hydrochloride". Chemikart Chemical Database. Available at:[Link]
-
Zhang, F., Sasmal, H. S., Daniliuc, C. G., & Glorius, F. (2023). "Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function." Journal of the American Chemical Society, 145(29), 15695-15701. Available at:[Link]
-
PubChem. "Octahydroindole-2-carboxylic acid | C9H15NO2 | CID 3274680". National Center for Biotechnology Information. Available at:[Link]
